((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) ((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)
Brand Name: Vulcanchem
CAS No.: 105892-20-4
VCID: VC0028528
InChI: InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N
Molecular Formula: C10H13N3O7S
Molecular Weight: 319.29 g/mol

((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)

CAS No.: 105892-20-4

Main Products

VCID: VC0028528

Molecular Formula: C10H13N3O7S

Molecular Weight: 319.29 g/mol

((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) - 105892-20-4

CAS No. 105892-20-4
Product Name ((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)
Molecular Formula C10H13N3O7S
Molecular Weight 319.29 g/mol
IUPAC Name 2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid
Standard InChI InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2
Standard InChIKey MNEKBQKPLOECLB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N
Synonyms ((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)
PubChem Compound 60054
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator